molecular formula C23H22Br2N2O3 B5057736 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol

Cat. No.: B5057736
M. Wt: 534.2 g/mol
InChI Key: QLCLFSGTZUNLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazole-based compounds are known for their hole transporting characteristics . They are often used in the development of new electroluminescent materials .


Synthesis Analysis

Carbazole-based materials are often synthesized using monomeric precursors . For example, 3,6-Di-tert-butylcarbazole is used as a monomeric precursor in the syntheses of new carbazole based materials which consist of ethynylphenyl .


Molecular Structure Analysis

The molecular structure of carbazole-based compounds often results in unique properties. For instance, the 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .


Chemical Reactions Analysis

Carbazole-based compounds are known for their photoluminescence efficiency . The conversion and decay rates of these compounds are crucial for designing and developing new-type thermally activated delayed fluorescence (TADF) emitters .


Physical and Chemical Properties Analysis

Carbazole-based compounds often have unique physical and chemical properties. For example, they have a high fluorescence efficiency due to the dominant charge transfer characteristics in the S1 and T1 states .

Mechanism of Action

The mechanism of action of these compounds often involves the lowest singlet excited S1 state and triplet excited T1 state . The rate of reverse intersystem crossing from T1 to S1 is calculated to be slightly larger than the radiative and non-radiative decay rates of the S1 state at 300 K temperature, thus resulting in an occurrence of delayed fluorescence .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling carbazole-based compounds. They may pose hazards such as acute toxicity, skin and eye irritation, and respiratory system irritation .

Future Directions

The future of carbazole-based compounds looks promising, especially in the field of organic light emitting diodes (OLEDs) and optical switching devices . Their unique properties make them ideal for the development of new electroluminescent materials .

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(2,5-dimethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Br2N2O3/c1-29-17-5-8-23(30-2)20(11-17)26-12-16(28)13-27-21-6-3-14(24)9-18(21)19-10-15(25)4-7-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCLFSGTZUNLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.